molecular formula C11H25N B14429816 N-tert-Butylheptan-1-amine CAS No. 78579-52-9

N-tert-Butylheptan-1-amine

Cat. No.: B14429816
CAS No.: 78579-52-9
M. Wt: 171.32 g/mol
InChI Key: YSZRBYDNFZRYSJ-UHFFFAOYSA-N
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Description

N-tert-Butylheptan-1-amine is an organic compound belonging to the class of amines It features a heptane backbone with a tert-butyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: N-tert-Butylheptan-1-amine can be synthesized through several methods. One common approach involves the alkylation of tert-butylamine with heptan-1-ol in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as zinc chloride can enhance the reaction rate and selectivity, making the process more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions: N-tert-Butylheptan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or nitriles using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Amides or nitriles.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Various substituted amines.

Scientific Research Applications

N-tert-Butylheptan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-tert-Butylheptan-1-amine exerts its effects involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical pathways. It may also interact with enzymes, altering their activity and influencing metabolic processes .

Comparison with Similar Compounds

  • N-tert-Butylhexan-1-amine
  • N-tert-Butylpentan-1-amine
  • N-tert-Butylbutan-1-amine

Comparison: N-tert-Butylheptan-1-amine is unique due to its longer heptane chain, which can influence its physical and chemical properties. Compared to its shorter-chain analogs, it may exhibit different solubility, boiling points, and reactivity. This uniqueness makes it suitable for specific applications where these properties are advantageous .

Properties

CAS No.

78579-52-9

Molecular Formula

C11H25N

Molecular Weight

171.32 g/mol

IUPAC Name

N-tert-butylheptan-1-amine

InChI

InChI=1S/C11H25N/c1-5-6-7-8-9-10-12-11(2,3)4/h12H,5-10H2,1-4H3

InChI Key

YSZRBYDNFZRYSJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC(C)(C)C

Origin of Product

United States

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